CP21R7

GSK-3β inhibition Kinase assay IC50 comparison

Spent iron oxide (CAS 1317-61-9) delivers 12.7 g S/100g effective sulfur capacity—3.74× higher than alternatives. Achieves Stage I desulfurization (<3 ppmv H₂S) at 388.70 g H₂S removed per dollar, eliminating regeneration capex. Ideal for IGCC/PFBC systems and bulk H₂S removal. Cost-neutral catalyst for metals recovery and wastewater treatment. Request a quote for bulk industrial supply.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
CAS No. 1317-61-9
Cat. No. B072905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP21R7
CAS1317-61-9
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESO=[Fe].O=[Fe]O[Fe]=O
InChIInChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24)
InChIKeyRGTAEYDIDMGJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 2 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP21R7 (CAS 125314-13-8): A Highly Potent and Selective GSK-3β Inhibitor for Precise Wnt Pathway Activation


CP21R7 is a small-molecule, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a pivotal serine/threonine kinase involved in the canonical Wnt signaling pathway and numerous other cellular processes [1]. It is a maleimide derivative characterized by its exceptionally high potency and favorable selectivity profile . The compound is primarily utilized as a chemical tool to robustly activate Wnt signaling in vitro, most notably to precondition and direct the differentiation of human pluripotent stem cells (hPSCs) toward mesodermal and vascular lineages [2].

The Critical Pitfalls of GSK-3 Inhibitor Substitution: Why CP21R7's Specificity Profile Demands Rigorous Selection


Procurement of a GSK-3β inhibitor cannot be based solely on class-level activity due to significant, outcome-determining differences in isoform selectivity, off-target kinase inhibition, and functional impact in sensitive stem cell applications. For instance, the widely used GSK-3 inhibitor CHIR-99021 is a potent dual inhibitor of both GSK-3α and GSK-3β, which can lead to distinct transcriptional outcomes and potential toxicity profiles compared to a GSK-3β-selective inhibitor [1]. Similarly, alternative GSK-3 inhibitors like BIO (6-bromoindirubin-3′-oxime) are known for broad-spectrum kinase inhibition, which can confound experimental results by affecting multiple signaling pathways simultaneously [2]. A direct comparison within a single study highlights this issue: CP21R7 was selected over BIO in a seminal hPSC differentiation protocol due to its superior lot-to-lot consistency and more stable results, underscoring that even within the same inhibitor class, performance in complex biological systems is not interchangeable [3].

Quantitative Comparative Evidence for CP21R7: Data-Driven Differentiation from Key GSK-3 Inhibitors


GSK-3β Inhibitory Potency: A Direct Comparison of CP21R7 vs. CHIR-99021

CP21R7 exhibits sub-nanomolar to low-nanomolar potency against GSK-3β, a key differentiator from the widely used reference compound CHIR-99021. In direct comparative assays using recombinant enzyme, CP21R7 demonstrates a significantly lower IC50 for GSK-3β inhibition . This higher potency allows for the use of lower working concentrations, which can help minimize off-target effects and potential cellular toxicity in sensitive stem cell cultures.

GSK-3β inhibition Kinase assay IC50 comparison

Selectivity for GSK-3β Over GSK-3α: CP21R7 vs. CHIR-99021

CP21R7 is a selective inhibitor of the GSK-3β isoform, in contrast to CHIR-99021, which is a potent dual inhibitor of both GSK-3α and GSK-3β . While CHIR-99021 inhibits GSK-3α with an IC50 of 10 nM, CP21R7's activity against GSK-3α is substantially weaker (exact value not determined, but indicated as highly selective for GSK-3β) . This isoform selectivity is critical because GSK-3α and GSK-3β have distinct, non-redundant cellular functions, particularly in regulating pluripotency and differentiation [1].

Kinase selectivity GSK-3 isoform Wnt signaling

Superior Consistency and Performance in hPSC Differentiation vs. BIO

In a comparative assessment for a complex human pluripotent stem cell (hPSC) differentiation protocol, CP21R7 was identified as the superior GSK-3β inhibitor over BIO (6-bromoindirubin-3′-oxime) [1]. The researchers noted that CP21R7 provided 'more stable results unaffected by its lot number,' whereas BIO demonstrated lot-to-lot variability that could compromise experimental reproducibility [1]. This led the authors to adopt CP21R7 as the primary GSK-3β inhibitor for their established vascular differentiation protocol [2].

hPSC differentiation Experimental reproducibility Chemical tool validation

Quantitative PKCα Off-Target Activity: A Defined Profile vs. Broader Inhibitors

CP21R7 exhibits a well-defined and quantitatively characterized off-target activity against Protein Kinase C alpha (PKCα) [1]. In standardized kinase assays, it inhibits PKCα with an IC50 of 1900 nM [1]. This provides a selectivity window of over 1000-fold for its primary target, GSK-3β (IC50 = 1.8 nM), versus PKCα [1]. This contrasts with less selective inhibitors like Staurosporine or even some other GSK-3 tool compounds, which potently inhibit PKC and a broad range of other kinases at similar concentrations, making it difficult to attribute biological effects solely to GSK-3β inhibition [2].

Kinase selectivity PKCα inhibition Off-target profile

Defined Research Applications for CP21R7: Where Its Specific Profile Delivers Maximum Value


Standardized and Reproducible hPSC Mesoderm Induction and Vascular Differentiation

CP21R7 is the inhibitor of choice for protocols requiring robust, reproducible induction of mesoderm from human pluripotent stem cells (hPSCs). Its superior lot-to-lot consistency, as directly compared to BIO [1], makes it a cornerstone reagent for groups seeking to minimize experimental variability in complex, multi-step differentiation protocols. It is particularly effective when combined with BMP4 to commit hPSCs to a mesodermal fate, serving as the first critical step in generating vascular endothelial (hPSC-ECs) and smooth muscle cells (hPSC-VSMCs) with efficiencies exceeding 80% within six days [2].

Dissecting GSK-3β-Specific Signaling in the Presence of GSK-3α

Researchers investigating the specific, non-redundant functions of the GSK-3β isoform in Wnt signaling, metabolism, or neuronal function should select CP21R7 over dual GSK-3α/β inhibitors like CHIR-99021. CP21R7's >100-fold selectivity for GSK-3β over a broad panel of kinases, including GSK-3α [1], allows for precise interrogation of GSK-3β-dependent biology. This avoids the confounding effects that arise from simultaneous inhibition of GSK-3α, which can independently affect processes such as insulin signaling, cell cycle progression, and stem cell self-renewal [2].

High-Throughput Screening for Wnt Pathway Modulators with Minimal Off-Target Noise

For high-throughput screening (HTS) campaigns designed to identify novel modulators of the canonical Wnt/β-catenin pathway, CP21R7 serves as an ideal positive control and pathway activator. Its high potency (IC50 = 1.8 nM for GSK-3β) allows for a strong, robust signal at low concentrations, while its quantitatively defined and narrow off-target profile (e.g., >1000-fold selectivity over PKCα) minimizes the risk of activating confounding signaling cascades [1]. This clean pharmacological profile reduces the rate of false positives and simplifies the validation of screening hits, making it a valuable tool for drug discovery programs targeting this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP21R7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.